(Thiophene-2-carbonyl)carbonimidoyl
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Overview
Description
(Thiophene-2-carbonyl)carbonimidoyl is a compound that belongs to the class of heterocyclic organic compounds known as thiophenes. Thiophenes are characterized by a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
The synthesis of (Thiophene-2-carbonyl)carbonimidoyl can be achieved through several methods. One common approach involves the condensation reaction of thiophene-2-carboxylic acid with appropriate reagents under controlled conditions. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
(Thiophene-2-carbonyl)carbonimidoyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives. Major products formed from these reactions include substituted thiophenes and other heterocyclic compounds .
Scientific Research Applications
(Thiophene-2-carbonyl)carbonimidoyl has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiophene derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents . In the industry, these compounds are used in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of (Thiophene-2-carbonyl)carbonimidoyl involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells through different molecular pathways .
Comparison with Similar Compounds
(Thiophene-2-carbonyl)carbonimidoyl can be compared with other thiophene derivatives such as thiophene-2-carboxylic acid, thiophene-2-carboxaldehyde, and thiophene-2-carbonyl chloride. These compounds share similar structural features but differ in their reactivity and applications. For instance, thiophene-2-carboxylic acid is primarily used in organic synthesis, while thiophene-2-carbonyl chloride is used as an intermediate in the production of pharmaceuticals .
Properties
CAS No. |
62631-23-6 |
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Molecular Formula |
C6H3Cl2NOS |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
N-(dichloromethylidene)thiophene-2-carboxamide |
InChI |
InChI=1S/C6H3Cl2NOS/c7-6(8)9-5(10)4-2-1-3-11-4/h1-3H |
InChI Key |
QRUUMSSATGCYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)N=C(Cl)Cl |
Origin of Product |
United States |
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